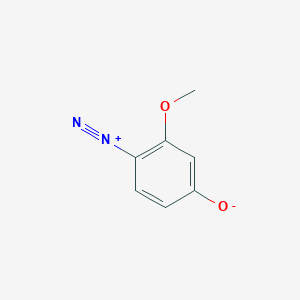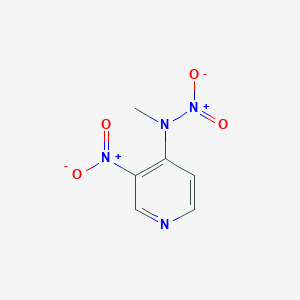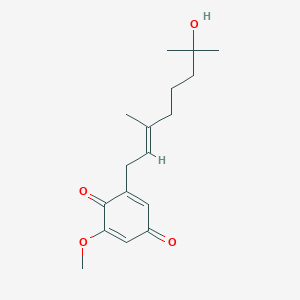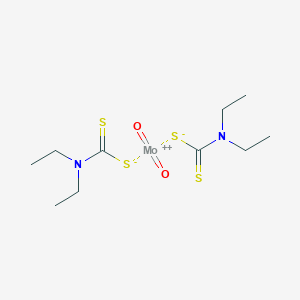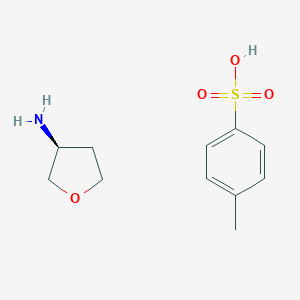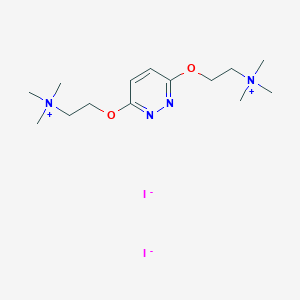
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide), also known as Pyridoxal-5'-Phosphate-Dependent Aminotransferase Inhibitor, is a chemical compound that has been extensively researched due to its potential applications in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the formation of a covalent bond between the compound and the active site of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This bond prevents the enzyme from carrying out its normal function, leading to a decrease in the production of neurotransmitters.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) are primarily related to its inhibition of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety. Additionally, the compound has been shown to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) in lab experiments is its potency as an inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This allows for the study of the role of this enzyme in various physiological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide). One potential application is in the development of new treatments for mood disorders such as depression and anxiety. Additionally, further research into the anti-inflammatory properties of the compound may lead to its use in the treatment of inflammatory diseases such as arthritis. Finally, the study of the mechanism of action of the compound may lead to the development of new inhibitors of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the reaction of 3,6-pyridazinediylbis(oxyethylene) with trimethylamine and iodomethane. The reaction takes place in anhydrous tetrahydrofuran and is catalyzed by potassium hydroxide. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) has been widely studied for its potential applications in the field of biochemistry and physiology. It has been shown to be a potent inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase, an enzyme that plays a critical role in the metabolism of amino acids. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety.
Propriétés
Numéro CAS |
109258-19-7 |
|---|---|
Nom du produit |
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide |
Formule moléculaire |
C14H28I2N4O2 |
Poids moléculaire |
538.21 g/mol |
Nom IUPAC |
trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxy]pyridazin-3-yl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C14H28N4O2.2HI/c1-17(2,3)9-11-19-13-7-8-14(16-15-13)20-12-10-18(4,5)6;;/h7-8H,9-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BGVSUTMIPHBZDD-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
Synonymes |
(3,6-Pyridazinediylbis(oxyethylene))bis(trimethylammonium iodide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

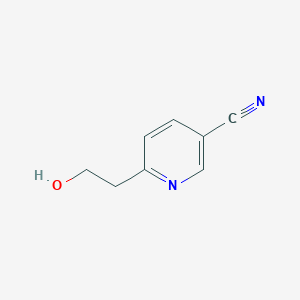
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
